2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound featuring a furan ring, a benzothieno pyrimidine core, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothieno pyrimidine structure.
Attachment of the Furan-2-ylmethyl Group: This is achieved through a nucleophilic substitution reaction where the furan-2-ylmethyl group is introduced.
Introduction of the Acetamide Group: The final step involves the reaction of the intermediate with acetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno pyrimidine core.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.
Substitution: The furan ring and the benzothieno pyrimidine core can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry
Industrially, it can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and benzothieno pyrimidine core can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: Similar in structure but with a thiazolidinone core.
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which also contain sulfur heterocycles and exhibit diverse biological activities.
Uniqueness
The uniqueness of 2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its combined structural features, which provide a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H17N3O3S2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N3O3S2/c18-13(21)9-24-17-19-15-14(11-5-1-2-6-12(11)25-15)16(22)20(17)8-10-4-3-7-23-10/h3-4,7H,1-2,5-6,8-9H2,(H2,18,21) |
InChI Key |
WKXIROMNKBVWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC(=O)N |
Origin of Product |
United States |
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